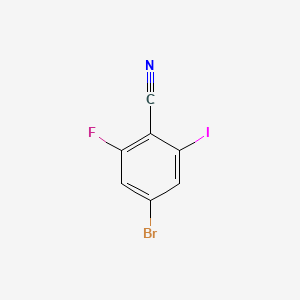

4-Bromo-2-fluoro-6-iodobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

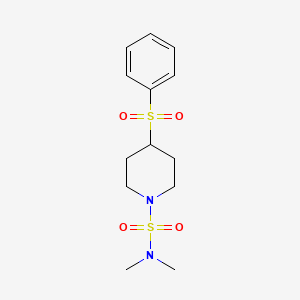

4-Bromo-2-fluoro-6-iodobenzonitrile is a chemical compound with the molecular formula C7H2BrFIN . It has a molecular weight of 325.9 .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoro-6-iodobenzonitrile consists of a benzene ring which is substituted with bromo, fluoro, and iodo groups at the 4th, 2nd, and 6th positions respectively . The presence of these halogens contributes to the reactivity of the compound.Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-6-iodobenzonitrile is a solid at room temperature . More detailed physical and chemical properties could not be found from the web search results.Aplicaciones Científicas De Investigación

Facile Synthesis and Chemical Properties

One application involves the synthesis and study of chemical properties. For example, the scaleable synthesis of related compounds, like 2-bromo-3-fluorobenzonitrile, demonstrates the utility of halodeboronation reactions of aryl boronic acids for creating complex halogenated benzonitriles. This process shows the generality and efficiency of synthesizing aryl bromides and chlorides from corresponding boronic acids, highlighting a broader applicability in creating halogenated compounds for further chemical transformations (Szumigala et al., 2004).

Structural and Electronic Property Studies

Another significant application is in the study of structural and electronic properties. Research on monofluorobenzonitriles, including compounds with similar substitution patterns, has provided insights into their energetic, structural, and electronic characteristics. These studies offer valuable data on the enthalpies of formation, vapor pressures, and electronic effects, which are crucial for understanding the chemical behavior and potential applications of such compounds (Ribeiro da Silva et al., 2012).

Luminescent and Structural Properties in Lanthanide Complexes

The effect of halogenobenzoate ligands on the luminescent and structural properties of lanthanide complexes showcases another application domain. The study of europium(III), gadolinium(III), and terbium(III) complexes with 4-halogenobenzoates reveals how halogens influence the physical chemistry and luminescence of these complexes. This knowledge is instrumental in developing materials for lighting, displays, and sensors, indicating the compound's relevance in materials science (Monteiro et al., 2015).

Halogen Bonding and Crystal Engineering

Studies on the bending properties of 4-halobenzonitrile crystals, including halogen...N[triple-bond]C halogen bonds, exemplify the compound's significance in crystal engineering. These investigations provide insights into the flexibility and mechanical properties of crystalline materials, crucial for designing novel solid-state materials with specific mechanical characteristics (Veluthaparambath et al., 2022).

Safety and Hazards

The safety information available indicates that 4-Bromo-2-fluoro-6-iodobenzonitrile may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

4-bromo-2-fluoro-6-iodobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrFIN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOJNETXISRKKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)I)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrFIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-6-iodobenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2738380.png)

![7-(4-ethoxyphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2738381.png)

![N-(2-ethylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2738386.png)

![1,3,2-Dioxaborolane, 2-[3-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2738387.png)

![N-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B2738391.png)

![Phenyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2738392.png)

![N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2738400.png)

![2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2738402.png)

![1-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2738403.png)